molecular formula C₅₆H₉₈O₃₅ B1147321 Heptakis(2,3-dimethyl)-beta-cyclodextrin CAS No. 123155-05-5

Heptakis(2,3-dimethyl)-beta-cyclodextrin

Cat. No. B1147321
M. Wt: 1331.36
InChI Key:
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Description

Synthesis Analysis

The synthesis of Heptakis(2,3-dimethyl)-beta-cyclodextrin involves the selective modification of beta-cyclodextrin to introduce dimethyl groups at the 2,3-positions of the glucose units, which significantly affects its solubility and interaction properties. This modification process leverages specific chemical reactions tailored to achieve the desired substitution pattern while maintaining the integrity of the cyclodextrin structure.

Molecular Structure Analysis

Molecular structure analysis of Heptakis(2,3-dimethyl)-beta-cyclodextrin reveals a toroidal shape stabilized by systematic hydrogen bonds between adjacent glucose residues. This structure forms the basis for its inclusion properties, allowing it to host various guest molecules within its cavity. Studies have detailed the crystal structures of complexes formed with different guest molecules, highlighting the versatility and selectivity of this modified cyclodextrin in forming inclusion complexes.

Chemical Reactions and Properties

Heptakis(2,3-dimethyl)-beta-cyclodextrin participates in complexation reactions with various analytes, including chiral molecules, where it acts as a chiral selector. Its chemical properties, such as the ability to form stable complexes with different guest molecules, are crucial for its application in separation sciences. These interactions are typically driven by non-covalent forces, including hydrophobic interactions and hydrogen bonding, which are critical for its resolving capabilities in analytical applications.

Physical Properties Analysis

The physical properties of Heptakis(2,3-dimethyl)-beta-cyclodextrin, such as solubility and thermal stability, are significantly influenced by its methylated structure. Its high solubility in water and organic solvents like methanol makes it particularly useful in various analytical and preparative applications. Differential scanning calorimetry studies have provided insights into the solubility behavior and crystallization transitions in aqueous solutions, further underlining its unique physical characteristics.

Chemical Properties Analysis

The chemical properties of Heptakis(2,3-dimethyl)-beta-cyclodextrin, including its reactivity and interaction with guest molecules, are pivotal for its utility as a chiral selector and complexing agent. Its ability to form inclusion complexes with a wide range of substances is a function of its modified chemical structure, which enhances its affinity and selectivity towards specific guest molecules. This attribute is exploited in capillary electrophoresis and other separation techniques to achieve high-resolution separation of enantiomers and other analytes.

Scientific Research Applications

  • Capillary Electrophoresis : It has been used as a resolving agent in capillary electrophoretic separation of enantiomers of neutral, acidic, basic, and zwitterionic analytes. Its unique structure allows for excellent enantioselectivities and the ability to reverse the migration order of enantiomers of neutral analytes as its concentration is increased (Cai, Nguyen, & Vigh, 1997).

  • Separation of Weak Base Enantiomers : This cyclodextrin derivative has been used in pure methanol background electrolytes for capillary electrophoretic separation of weak base enantiomers, demonstrating high separation selectivities and short separation times (Cai & Vigh, 1998).

  • Pertussis Toxin Production : Its addition to media stimulated cell growth and significantly enhanced the production of pertussis toxin by Bordetella pertussis (Imaizumi et al., 1983).

  • Synthesis of Hydrophilic and Amphiphilic Derivatives : It has been used as a starting material in the synthesis of various hydrophilic and amphiphilic beta-cyclodextrin derivatives (Kraus, Buděšínský, & Závada, 2001).

  • Flavor Compound Analysis : In enantioselective capillary gas chromatography, it has been utilized as a stationary phase of high enantioselectivity towards chiral esters, particularly in the analysis of flavor compounds from apple headspace extracts (Karl, Dietrich, & Mosandl, 1993).

  • Drug Enantiomeric Composition Assessment : It has been tested for its utility in assessing the enantiomeric purity of chiral protonated phenethylamines, such as selegiline, amphetamine, and norephedrine, through NMR spectroscopy (Thunhorst & Holzgrabe, 1998).

  • Antitumor Agent Complexation : It has shown effects on the aqueous solubility and stability of the antitumor agent chlorambucil, significantly increasing its stability and solubility (Green & Guillory, 1989).

Safety And Hazards

In case of inhalation, skin contact, eye contact, or ingestion, immediate medical attention is advised . It is also recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

Future Directions

Heptakis(2,3-dimethyl)-beta-cyclodextrin has potential applications in the field of capillary electrophoresis . Further mechanisms of enantioselective recognition and separation of enantiomers with Heptakis(2,3-dimethyl)-beta-cyclodextrin could be investigated .

properties

IUPAC Name

[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36R,37R,38S,39R,40S,41R,43R,44R,45R,46R,47R,48S,49R)-10,15,20,25,30,35-hexakis(hydroxymethyl)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecamethoxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H98O35/c1-64-36-29-22(15-57)78-50(43(36)71-8)86-30-23(16-58)80-52(45(73-10)37(30)65-2)88-32-25(18-60)82-54(47(75-12)39(32)67-4)90-34-27(20-62)84-56(49(77-14)41(34)69-6)91-35-28(21-63)83-55(48(76-13)42(35)70-7)89-33-26(19-61)81-53(46(74-11)40(33)68-5)87-31-24(17-59)79-51(85-29)44(72-9)38(31)66-3/h22-63H,15-21H2,1-14H3/t22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38?,39+,40+,41-,42+,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKASCZVTBITFFN-XIINBPJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2C(OC(C1OC)OC3C(OC(C(C3OC)OC)OC4C(OC(C(C4OC)OC)OC5C(OC(C(C5OC)OC)OC6C(OC(C(C6OC)OC)OC7C(OC(C(C7OC)OC)OC8C(OC(O2)C(C8OC)OC)CO)CO)CO)CO)CO)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@H]2[C@H](O[C@@H]([C@@H]1OC)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OC)OC)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OC)OC)O[C@@H]5[C@H](O[C@@H]([C@@H](C5OC)OC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@@H]6OC)OC)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@@H]7OC)OC)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8OC)OC)CO)CO)CO)CO)CO)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H98O35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747876
Record name PUBCHEM_71317196
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36R,37R,38S,39R,40S,41R,43R,44R,45R,46R,47R,48S,49R)-10,15,20,25,30,35-hexakis(hydroxymethyl)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecamethoxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methanol

CAS RN

123155-05-5
Record name PUBCHEM_71317196
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
2
Citations
DD Schumacher, CR Mitchell, RV Rozhkov… - Journal of liquid …, 2005 - Taylor & Francis
Reversed‐phase high performance liquid chromatography was utilized for the enantioseparation of 16 racemic dihydrofuroflavones. The separations were performed with chiral …
Number of citations: 10 www.tandfonline.com
CR Mitchell, DW Armstrong - Chiral separations: methods and protocols, 2004 - Springer
Reversed-phase chiral stationary phases (CSPs) were important early on because pharmacokinetic and pharmocodynamic studies, which were done via reversed-phase high-…
Number of citations: 59 link.springer.com

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